Fmoc-DL-Nle-OH
Overview
Description
Fmoc-DL-Norleucine: is a derivative of norleucine, an amino acid analogue. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-DL-Norleucine typically involves the protection of the amino group of norleucine with the Fmoc group. This can be achieved by reacting norleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-DL-Norleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-DL-Norleucine can undergo oxidation reactions, particularly at the side chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common in peptide synthesis.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of norleucine.
Reduction: Reduced forms of norleucine.
Substitution: Free norleucine after Fmoc deprotection.
Scientific Research Applications
Chemistry: Fmoc-DL-Norleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of peptide chains, allowing for the incorporation of norleucine residues into peptides .
Biology: In biological research, Fmoc-DL-Norleucine is used to study protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound is used in the design and synthesis of peptide-based pharmaceuticals. It helps in the development of drugs that can target specific proteins and pathways in the body .
Industry: In the industrial sector, Fmoc-DL-Norleucine is used in the large-scale production of peptides and proteins for various applications, including biotechnology and pharmaceuticals .
Mechanism of Action
The primary mechanism of action of Fmoc-DL-Norleucine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the peptide chain is assembled, the Fmoc group is removed under basic conditions, exposing the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-L-Norleucine: Similar to Fmoc-DL-Norleucine but with a specific stereochemistry.
Fmoc-D-Norleucine: The D-isomer of norleucine with an Fmoc protecting group.
Fmoc-L-Leucine: Another amino acid derivative used in peptide synthesis.
Uniqueness: Fmoc-DL-Norleucine is unique due to its ability to incorporate both D- and L- isomers of norleucine into peptides. This flexibility allows for the synthesis of a wide range of peptides with varying properties and functions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-20-2 | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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